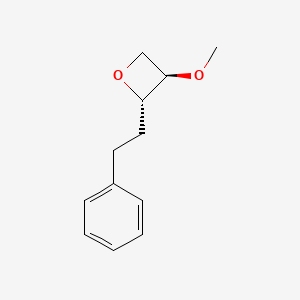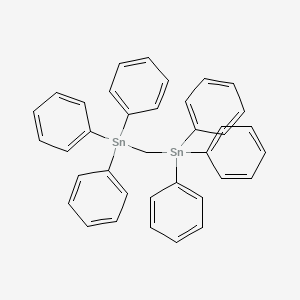
Methylenebis(triphenylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylenebis(triphenylstannane) can be synthesized through the reaction of triphenyltin chloride with methylene chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolution of triphenyltin chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of methylene chloride to the solution.
- Introduction of a base, such as sodium hydride, to facilitate the reaction.
- Stirring the reaction mixture at a controlled temperature to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for methylenebis(triphenylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methylenebis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can yield triphenyltin hydride.
Substitution: The methylene bridge allows for substitution reactions, where one or more phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various substituted triphenyltin compounds, depending on the reagents used.
Applications De Recherche Scientifique
Methylenebis(triphenylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and radical reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: Methylenebis(triphenylstannane) is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of methylenebis(triphenylstannane) involves its ability to form stable carbon-tin bonds, which can participate in radical reactions. The compound can transfer phenyl groups to other molecules, facilitating various chemical transformations. Its molecular targets include organic substrates with reactive functional groups, and the pathways involved often include radical intermediates.
Comparaison Avec Des Composés Similaires
Triphenyltin hydride: Similar in structure but contains a hydrogen atom instead of a methylene bridge.
Triphenyltin chloride: Contains a chloride atom instead of a methylene bridge.
Triphenyltin acetate: Contains an acetate group instead of a methylene bridge.
Uniqueness: Methylenebis(triphenylstannane) is unique due to its methylene bridge, which allows for additional reactivity and the potential for forming more complex structures. This distinguishes it from other triphenyltin compounds that lack this bridging feature.
Propriétés
Numéro CAS |
71828-34-7 |
|---|---|
Formule moléculaire |
C37H32Sn2 |
Poids moléculaire |
714.1 g/mol |
Nom IUPAC |
triphenyl(triphenylstannylmethyl)stannane |
InChI |
InChI=1S/6C6H5.CH2.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
Clé InChI |
IOMMVNDFAUOFEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


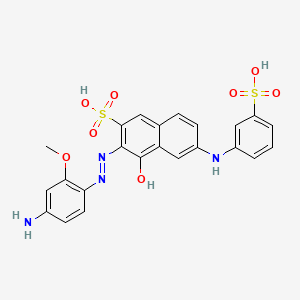
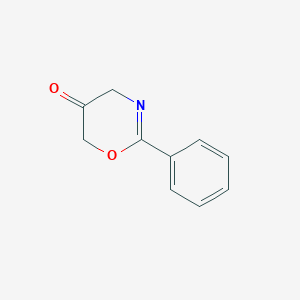
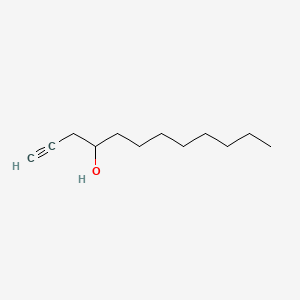


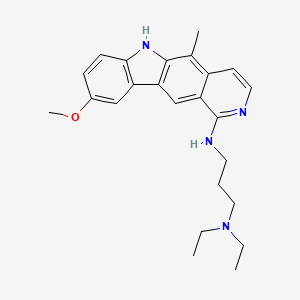
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
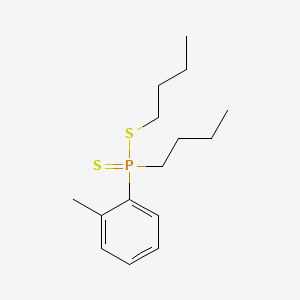
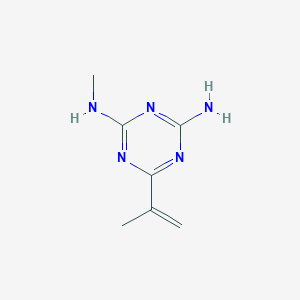
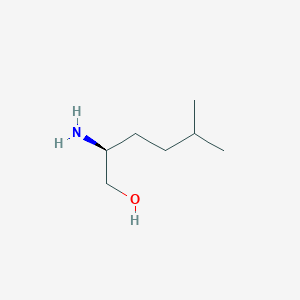

![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
